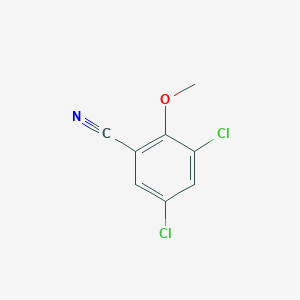
3,5-Dichloro-2-methoxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-2-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H5Cl2NO and its molecular weight is 202.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,5-Dichloro-2-methoxybenzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its potential applications.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C9H7Cl2NO
- Molecular Weight : 216.07 g/mol
The compound features a benzene ring with two chlorine substituents at the 3 and 5 positions and a methoxy group at the 2 position, along with a nitrile functional group. These structural characteristics contribute to its unique chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a variety of pathogens. A study focused on its derivatives demonstrated effectiveness against multidrug-resistant Gram-positive bacteria and fungi, including:
- Staphylococcus aureus
- Acinetobacter baumannii
- Klebsiella pneumoniae
- Candida auris
These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents to combat increasing resistance among pathogens .
Anticancer Activity
In vitro studies have shown that compounds related to this compound possess anticancer properties . Specifically, derivatives with this structure have been tested against various cancer cell lines, including A549 (human lung cancer) and demonstrated significant cytotoxic effects . The mechanism of action appears to involve the modulation of cellular pathways that regulate apoptosis and cell proliferation.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It could bind to receptors that regulate cell growth and apoptosis, leading to altered signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antimicrobial Study : A comparative analysis of various derivatives showed that those containing the dichloro and methoxy substitutions exhibited enhanced activity against resistant strains of bacteria .
- Cytotoxicity Assays : In A549 cell lines, compounds derived from this compound showed IC50 values indicating potent anticancer effects. For instance, one derivative had an IC50 value of 0.203±0.03μM, highlighting its potential as an effective anticancer agent .
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4,5-Dichloro-2-methoxybenzonitrile | Chlorine at different positions | Antimicrobial potential |
| 4-Chloro-2-methoxybenzonitrile | Lacks one chlorine atom | Varying activity profile |
| 4-Chloro-3-methoxybenzonitrile | Methoxy group at different position | Different reactivity |
This comparison reveals how slight modifications in structure can significantly affect biological outcomes.
属性
IUPAC Name |
3,5-dichloro-2-methoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBFMJTVXOXDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














